molecular formula C18H19NO3 B011721 Clausenamide CAS No. 103541-15-7

Clausenamide

Cat. No. B011721
M. Wt: 297.3 g/mol
InChI Key: WGYGSZOQGYRGIP-MWDXBVQZSA-N
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Description

Clausenamide is a compound found in Clausena lansium, a plant indigenous to Southern China and commonly cultivated in Southeast Asia . It’s an active alkaloid that has been shown to have hepatoprotective activity .


Synthesis Analysis

The synthesis of Clausenamide has been achieved using various methods. One method involves starting from inexpensive trans-cinnamic acid . The synthesis is carried out over five steps, with an overall yield of 8.9% . Another method involves the use of (2S,3R)- and (2R,3S)-3-phenyloxirane-2-carboxamides as starting materials .


Molecular Structure Analysis

The molecular structure of Clausenamide is complex, containing four chiral centers yielding eight pairs of enantiomers . The absolute configurations of these enantiomers have been determined through spectroscopic analysis, electronic circular dichroism (ECD) experiments, and single-crystal X-ray diffraction analyses .


Chemical Reactions Analysis

Clausenamide undergoes various chemical reactions during its synthesis. For example, it undergoes alkene-epoxide cyclization, enamide-epoxide cyclization, and arene-epoxide cyclization reactions to produce different N-heterocyclic compounds . It also undergoes regiospecific oxidation and reduction reactions .

Scientific Research Applications

  • Clausenamide shows promise as an antidementia drug due to its ability to improve spatial discrimination, increase cortical ChAT activity, enhance basic synaptic transmission, and boost long-term potentiation (LTP) abilities (Z. Jun, 2001).

  • It facilitates learning and memory acquisition, increases cerebral cortex thickness, and raises synapse density in the dentate cells over pyramidal cells in the hippocampal region (Xueying Jiang & Jun Tian Zhang, 1998).

  • Clausenamide enhances synaptic transmission by promoting calcium influx, triggering intracellular calcium release, and activating the CaMKIIα-CREB signal pathway (N. Ning et al., 2012).

  • It has been found to potentiate synaptic transmission in the dentate gyrus of rats, which could affect learning and memory (Lin Xu, Shaoqing Liu & Jun‐tian Zhang, 2005).

  • In the context of neurodegenerative diseases like Alzheimer's, clausenamide improves the survival rate of hippocampal neurons induced by sodium nitroprusside, suggesting potential benefits (Y. Liu, 2007).

  • It activates the ERK1/2-CREB pathway, potentiating synaptic transmission and improving learning and memory (Jin-feng Hu et al., 2012).

  • Clausenamide also stimulates liver GSH biosynthesis by enhancing α-glutamylcysteine synthetase activity, indicating its potential in liver health (Yu-qun Wu et al., 2006).

  • In vitro, it stimulated central cholinergic neuron development and supported survival and neurite outgrowth (W. Duan & J. T. Zhang, 1998).

  • Clausenamide significantly inhibited GFAP mRNA expression in the hippocampus, which may account for its protective effect in diabetic rats (Wan Bao-ying, 2009).

  • It has nootropic activity in animal tests and shows hepatic protection function (Xu Jian-ju, 2014).

  • Clausenamide provides cerebral protective effects and inhibits liver lipid peroxidation (Y. Liu, C. Shi & J. T. Zhang, 1991).

  • It is under Phase I clinical trial for the treatment of Alzheimer's disease (J. Xue & Xiao Ming Yu, 2011).

Safety And Hazards

While specific safety and hazard information for Clausenamide is not available in the retrieved papers, it’s worth noting that (+)-Clausenamide was found to be less toxic than (-)-Clausenamide .

properties

IUPAC Name

(3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYGSZOQGYRGIP-MWDXBVQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908462
Record name 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clausenamide

CAS RN

103541-15-7, 109905-95-5
Record name Clausenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103541-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clausenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Clausenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109905955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
739
Citations
S Chu, J Zhang - Acta Pharmaceutica Sinica B, 2014 - Elsevier
Clausenamide (clau) is one of seven novel compounds isolated from Clausena lansium (Lour) skeels. Clau is unusual in that it contains 4 chiral centers yielding 8 pairs of enantiomers. …
Number of citations: 43 www.sciencedirect.com
S Chu, S Liu, W Duan, Y Cheng, X Jiang, C Zhu… - Pharmacology & …, 2016 - Elsevier
Multi-target drugs, such as the cocktail therapy used for treating AIDS, often show stronger efficacy than single-target drugs in treating complicated diseases. This review will focus on …
Number of citations: 49 www.sciencedirect.com
L Yang, DX Wang, QY Zheng, J Pan… - Organic & …, 2009 - pubs.rsc.org
… -membered N-heterocyclic ζ-clausenamide, respectively, in good to … using NaBH 4 furnished clausenamide in high yield. … in addition to the formation of ζ-clausenamide (±)-4 (entry 6, …
Number of citations: 67 pubs.rsc.org
D Liu, X Yu, L Huang - Chinese Journal of Chemistry, 2013 - Wiley Online Library
A six‐step synthesis of (−)‐clausenamide is described. Optically pure (R,E)‐1,3‐diphenylallylic alcohol was acetylated and then subjected to an Ireland‐Claisen rearrangement, giving …
Number of citations: 20 onlinelibrary.wiley.com
M Wang, CY Liu, T Wang, HM Yu, SH Ouyang… - Cell death & …, 2020 - nature.com
Drug-induced liver injury is the major cause of acute liver failure. However, the underlying mechanisms seem to be multifaceted and remain poorly understood, resulting in few effective …
Number of citations: 55 www.nature.com
W Hartwig, L Born - The Journal of Organic Chemistry, 1987 - ACS Publications
… l2 called clausenamide, occuring at about 4 x 1CT2% on the basis of dry leaf weight (Figure 1). Clausenamide … Larger quantities of clausenamide were then required for more detailed …
Number of citations: 127 pubs.acs.org
Z Feng, X Li, G Zheng, L Huang - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
Clausenamide, isolated from … of clausenamide with four chiral centers was achieved. The results of LTP assay showed that the nootropic activity of the stereoisomers of clausenamide is …
Number of citations: 56 www.sciencedirect.com
K Tang, JT Zhang - Neurological research, 2002 - Taylor & Francis
The effects of (-)clausenamide (clau) on spatial cognitive functions and hippocampal long-term potentiation (LTP) after transient focal cerebral ischemia in rats were investigated. Four …
Number of citations: 56 www.tandfonline.com
MW Cappi, RW Flood, SM Roberts… - Chemical …, 1998 - pubs.rsc.org
… The oxidation of chalcone 1 to optically active epoxide 2 [a precursor of (+)-clausenamide (+)-3] may be effected using a 15-mer or 20-mer of L-leucine bound to a PEG based support; …
Number of citations: 70 pubs.rsc.org
L Xu, SL Liu, JT Zhang - Chirality, 2005 - Wiley Online Library
… , (À)-clausenamide and (+)clausenamide, we can report three primary findings: (1) (À)-clausenamide … and freely moving animals while (+)clausenamide showed no or little effect; (2) (À)-…
Number of citations: 20 onlinelibrary.wiley.com

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